molecular formula C24H20N4O2S B2663358 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide CAS No. 1171157-06-4

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

Cat. No. B2663358
M. Wt: 428.51
InChI Key: XQNBAXPQKBVBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Quinoline derivatives, closely related to the compound , have been extensively studied for their antimicrobial properties. Özyanik et al. (2012) demonstrated that some quinoline derivatives containing an azole nucleus exhibit good to moderate antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Özyanik et al., 2012).

Similarly, Kamath et al. (2016) investigated indole-quinoline-oxadiazoles, demonstrating their significant role in cancer drug development due to their distinct biological functions and activity against malignancies (Kamath et al., 2016).

Serotonin Receptor Antagonism

Research by Mahesh et al. (2011) on quinoxalin-2-carboxamides, which share structural similarities with the compound , revealed their potential as serotonin type-3 (5-HT3) receptor antagonists. This indicates possible applications in treating conditions influenced by serotonin receptors, such as anxiety and gastrointestinal disorders (Mahesh et al., 2011).

Antitumor Properties

Alvarez-Ibarra et al. (1997) focused on thiazolo[5,4-b]quinoline derivatives, noting their significant antitumor activities. The study highlighted the importance of certain structural features for antitumor activities, suggesting the potential use of similar compounds in cancer therapy (Alvarez-Ibarra et al., 1997).

ATM Kinase Inhibition

Research on 3-quinoline carboxamides, including studies by Degorce et al. (2016), has shown these compounds to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates potential use in therapies targeting DNA damage response pathways in cancer cells (Degorce et al., 2016).

Biological Activity in Dyes

Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including quinoline derivatives, and studied their application in dyeing polyester fibers. These compounds exhibited antimicrobial and antitumor activities, suggesting their use in sterile and biologically active fabrics (Khalifa et al., 2015).

properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-2-yl]-N-quinolin-8-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-30-13-12-28-20-10-3-2-6-17(20)14-21(28)24-27-19(15-31-24)23(29)26-18-9-4-7-16-8-5-11-25-22(16)18/h2-11,14-15H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNBAXPQKBVBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

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